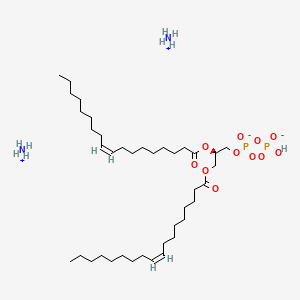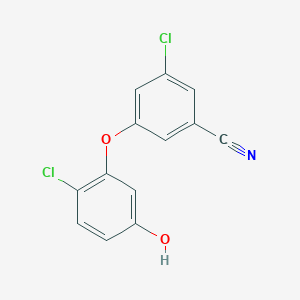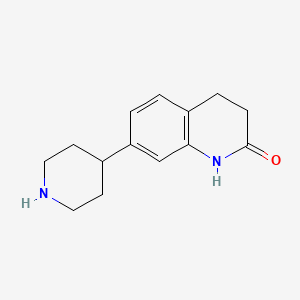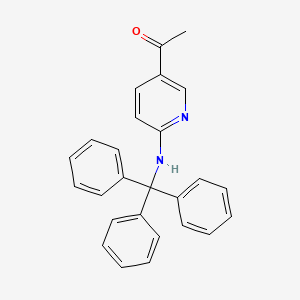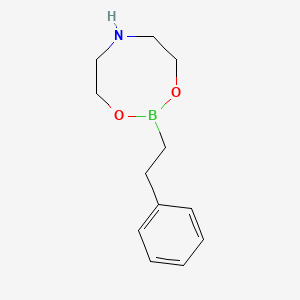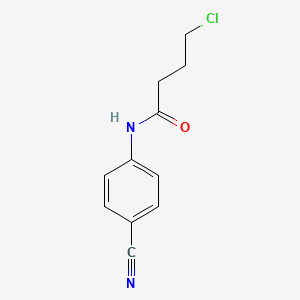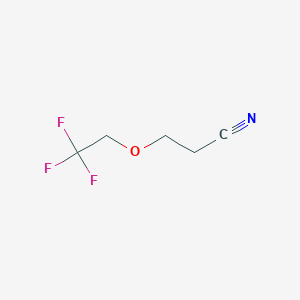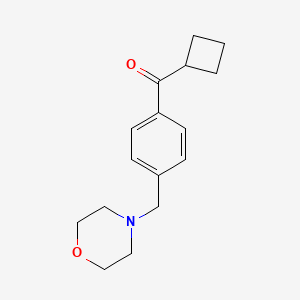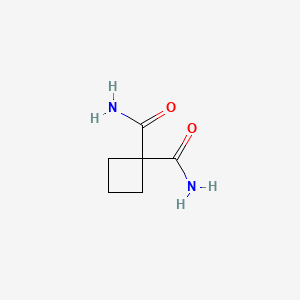
1,1-Cyclobutanedicarboxamide
Vue d'ensemble
Description
1,1-Cyclobutanedicarboxamide, also known by its CAS Number 33582-68-2, is an organic compound with the linear formula C4H6(CONH2)2 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,1-Cyclobutanedicarboxamide is characterized by a cyclobutane core with two carboxamide groups attached to the same carbon . The molecular weight is 142.16 g/mol . The SMILES string representation is NC(=O)C1(CCC1)C(N)=O .Physical And Chemical Properties Analysis
1,1-Cyclobutanedicarboxamide is a solid substance . It has a density of 1.337 g/cm3 . The boiling point is 473.1ºC at 760mmHg . The flash point is 239.9ºC .Applications De Recherche Scientifique
Cyclobutane-1,1-dicarboxamide: A Comprehensive Analysis of Scientific Research Applications:
Cancer Treatment Research
Cyclobutane-1,1-dicarboxamide has been utilized in the design of biaryl compounds like Cabozantinib, which inhibits MET and VEGFR2 phosphorylation in tumor models. This is particularly used for treating progressive metastatic medullary thyroid cancer .
Antibody-Drug Conjugate Linkers
This compound has been used to design linkers for antibody-drug conjugates (ADCs). A specific structure, cyclobutane-1,1-dicarboxamide (cBu), was predominantly dependent on cathepsin B for intracellular cleavage studies .
Lysosomal-Cleavable Peptide Linkers
In the development of ADCs, cyclobutane-1,1-dicarboxamide has been identified as a suitable P2 residue based on computational shape similarity search. It provides three hydrogen bonding interactions and fits well in the S2 binding pocket .
Synthesis of Coordination Polymers
It serves as a reactant to synthesize lithium coordination polymers when treated with lithium carbonate .
Preparation of Metal-Organic Frameworks (MOFs)
Cyclobutane-1,1-dicarboxamide acts as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .
Safety and Hazards
Mécanisme D'action
Cyclobutane-1,1-dicarboxamide, also known as 1,1-Cyclobutanedicarboxamide, is a chemical compound with the molecular formula C4H6(CONH2)2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been suggested that it may be involved in cycloaddition chemistry . More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
It is known that the compound is a solid . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Action Environment
It is known that the compound is classified as a combustible solid , which may have implications for its stability under certain environmental conditions.
Propriétés
IUPAC Name |
cyclobutane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQSYQFANVTOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301959 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclobutanedicarboxamide | |
CAS RN |
33582-68-2 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 147623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033582682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,1-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)

